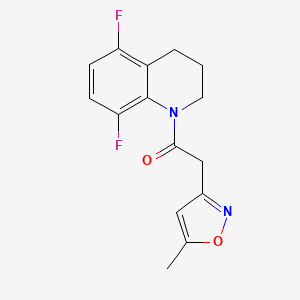![molecular formula C14H20N2O2 B7582643 (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7582643.png)
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone, also known as DPM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both a pyrrole and spirocycle structure, making it an interesting target for synthesis and investigation. In
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is not fully understood, but it is thought to act as a covalent inhibitor of protein-protein interactions. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone contains a reactive carbonyl group that can form a covalent bond with a nucleophilic residue on a protein, disrupting the protein-protein interaction. The spirocycle structure of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone may also play a role in its mechanism of action, as it can provide additional binding interactions with the protein of interest.
Biochemical and Physiological Effects:
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been shown to have a low toxicity profile and is generally well-tolerated in cells and animals. In vitro studies have shown that (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone can inhibit protein-protein interactions with high selectivity and potency. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has also been shown to be cell-permeable, allowing for its use in live-cell imaging experiments. In vivo studies of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone have not been extensively conducted, but its low toxicity profile suggests that it may be a promising candidate for further investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is its selectivity for protein-protein interactions, which makes it a valuable tool for the study of complex signaling pathways. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is also cell-permeable, allowing for its use in live-cell imaging experiments. However, one limitation of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. Additionally, the covalent nature of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone's mechanism of action may limit its use in certain experimental contexts.
Future Directions
There are several future directions for the investigation of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone. One area of interest is the development of new synthetic methods for (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone that can improve yield and purity. Another direction is the use of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone as a tool compound for the study of protein-protein interactions in disease models, such as cancer and neurodegenerative disorders. Additionally, the design of small molecule inhibitors based on the structure of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone may lead to the development of new therapeutics for a variety of diseases.
Synthesis Methods
The synthesis of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone involves a multi-step process that starts with the reaction of 3,5-dimethylpyrrole with 2-bromo-1-phenylethanone to form 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2-carbaldehyde. This intermediate is then reacted with 7-azaspiro[4.4]nonan-7-ol and paraformaldehyde to form the final product, (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone. The synthesis of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been optimized to improve yield and purity, making it a feasible target for large-scale production.
Scientific Research Applications
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been used in a variety of scientific research applications, including drug discovery, chemical biology, and neuroscience. One of the main applications of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is as a tool compound for the study of protein-protein interactions. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone can be used to selectively label proteins with a fluorescent tag, allowing for the visualization and quantification of protein interactions in live cells. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has also been used as a scaffold for the design of small molecule inhibitors of protein-protein interactions.
properties
IUPAC Name |
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-11(2)15-12(10)13(17)16-5-3-14(8-16)4-6-18-9-14/h7,15H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMKVSXDHSXAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCC3(C2)CCOC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582564.png)

![2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid](/img/structure/B7582578.png)
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B7582593.png)
![2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7582594.png)

![2-Hydroxy-3-[[4-(methoxymethyl)benzoyl]amino]-2-methylpropanoic acid](/img/structure/B7582598.png)
![2-Hydroxy-2-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7582599.png)
![2-[Cyclopropylmethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7582612.png)
![3-[(2-Chloro-4,5-difluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582613.png)
![1-[3-(Thian-4-ylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B7582621.png)


![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one](/img/structure/B7582659.png)